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Compound of Interest

Compound Name: 4-Chlorokynurenine

Cat. No.: B1664160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antidepressant properties of 4-
Chlorokynurenine (4-Cl-KYN, also known as AV-101) and ketamine. It is designed to be a

comprehensive resource, incorporating preclinical and clinical data, detailed experimental

methodologies, and visual representations of their mechanisms of action.

Executive Summary
Both 4-Chlorokynurenine and ketamine are N-methyl-D-aspartate (NMDA) receptor

antagonists that have been investigated for their rapid-acting antidepressant effects. However,

they differ significantly in their mechanism of action, side effect profile, and clinical outcomes.

Ketamine, a non-competitive NMDA receptor channel blocker, has demonstrated robust and

rapid antidepressant efficacy in treatment-resistant depression.[1][2] Its clinical use is tempered

by psychotomimetic side effects, abuse potential, and the need for in-clinic administration.

4-Chlorokynurenine is a prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), a selective

antagonist of the glycine co-agonist site on the NMDA receptor.[3][4] Preclinical studies

suggested that 4-Cl-KYN could offer ketamine-like antidepressant effects without the

associated adverse effects.[3][4][5] However, clinical trials with AV-101 (the investigational form
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of 4-Cl-KYN) have not demonstrated significant antidepressant efficacy in patients with major

depressive disorder.[2][6]

Mechanism of Action: A Tale of Two Binding Sites
While both compounds target the NMDA receptor, their binding sites and subsequent

modulation of receptor activity are distinct.

Ketamine: Acts as an uncompetitive, open-channel blocker. It enters the ion channel of the

NMDA receptor when it is open and physically obstructs the flow of ions. This action is

voltage-dependent.

4-Chlorokynurenine (via 7-Cl-KYNA): Functions as a competitive antagonist at the glycine

co-agonist site (also known as the GlycineB site) on the GluN1 subunit of the NMDA

receptor. Glycine binding is a prerequisite for glutamate to activate the receptor, so by

blocking this site, 7-Cl-KYNA prevents receptor activation.

Despite these different initial mechanisms, both are thought to exert their antidepressant effects

through a common downstream pathway involving the activation of the mammalian target of

rapamycin (mTOR) signaling cascade, leading to increased synaptogenesis.[7] The

antidepressant effects of both ketamine and 4-Cl-KYN are blocked by AMPA receptor

antagonists, indicating a crucial role for the potentiation of AMPA receptor signaling

downstream of NMDA receptor modulation.[3][4]
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Figure 1: Comparative Signaling Pathways

Preclinical Efficacy: A Head-to-Head Comparison in
Rodent Models
A pivotal study by Zanos et al. (2015) directly compared the antidepressant-like effects and

side effect profiles of 4-Cl-KYN and ketamine in mice. The results from this study are

summarized below.

Antidepressant-like Activity
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Experimental
Model

Compound & Dose
(i.p.)

Outcome Measure Result

Forced Swim Test

(FST) - 1 hr post-

injection

Ketamine (10 mg/kg) Immobility Time Significant decrease

4-Cl-KYN (25 & 125

mg/kg)
Immobility Time Significant decrease

Forced Swim Test

(FST) - 24 hr post-

injection

Ketamine (10 mg/kg) Immobility Time Significant decrease

4-Cl-KYN (25 & 125

mg/kg)
Immobility Time Significant decrease

Learned Helplessness

(LH) - 24 hr post-

injection

Ketamine (10 mg/kg)
Number of Escape

Failures
Significant decrease

4-Cl-KYN (25 mg/kg)
Number of Escape

Failures
Significant decrease

Learned Helplessness

(LH) - 7 days post-

injection

Ketamine (10 mg/kg)
Number of Escape

Failures

Sustained significant

decrease

4-Cl-KYN (25 mg/kg)
Number of Escape

Failures

Sustained significant

decrease

Data sourced from Zanos P, et al. J Pharmacol Exp Ther. 2015.[3][4][5]

Side Effect Profile
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Experimental
Model

Compound & Dose
(i.p.)

Outcome Measure Result

Locomotor Activity Ketamine (10 mg/kg) Distance Traveled
Significant increase

(hyperlocomotion)

4-Cl-KYN (25 & 125

mg/kg)
Distance Traveled No significant change

Conditioned Place

Preference (CPP)
Ketamine (10 mg/kg)

Time in Drug-Paired

Chamber

Significant increase

(rewarding effect)

4-Cl-KYN (25 & 125

mg/kg)

Time in Drug-Paired

Chamber
No significant change

Data sourced from Zanos P, et al. J Pharmacol Exp Ther. 2015.[3][5]

Clinical Trials: Diverging Paths
The promising preclinical profile of 4-Cl-KYN did not translate into significant antidepressant

effects in human clinical trials, a stark contrast to the consistent findings for ketamine.

4-Chlorokynurenine (AV-101)
The ELEVATE study was a Phase 2, double-blind, placebo-controlled trial designed to assess

the efficacy of AV-101 as an adjunctive treatment for major depressive disorder in patients with

an inadequate response to standard antidepressants.

Trial
Identifier

Phase Population Intervention
Primary
Outcome

Result

ELEVATE

(NCT024756

81)

2

199 adults

with MDD

and

inadequate

response to

SSRIs or

SNRIs

AV-101 (1440

mg/day) or

placebo as

adjunctive

therapy

Change from

baseline in

Montgomery-

Åsberg

Depression

Rating Scale

(MADRS)

total score

Did not meet

primary

endpoint; no

significant

difference

from placebo
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Information sourced from clinical trial records and press releases.[6]

Ketamine
Numerous clinical trials have established the rapid antidepressant effects of a single sub-

anesthetic dose of intravenous ketamine in patients with treatment-resistant depression.

Representat
ive Trial

Phase Population Intervention
Primary
Outcome

Key
Quantitative
Result

Murrough et

al., 2013

(NCT000886

99)

2

73 adults with

treatment-

resistant

major

depression

Single IV

infusion of

ketamine (0.5

mg/kg over

40 min) vs.

midazolam

Change in

MADRS

score at 24

hours

Ketamine

group had a

7.95-point

greater

reduction in

MADRS

score than

the

midazolam

group.

Response

rate: 64% for

ketamine vs.

28% for

midazolam.

Data sourced from Murrough JW, et al. Am J Psychiatry. 2013.[1][2]

Experimental Protocols
Preclinical Behavioral Assays (Zanos et al., 2015)
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Antidepressant Efficacy Side Effect Profile
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Figure 2: Preclinical Experimental Workflow

Forced Swim Test (FST): Mice were placed in a cylinder of water from which they could not

escape. Immobility time was recorded as a measure of depressive-like behavior.

Learned Helplessness (LH): Mice were subjected to inescapable foot shocks. Twenty-four

hours later, they were tested in a shuttle box where they could escape a shock by moving to

the other side. The number of failures to escape was recorded.

Locomotor Activity: Mice were placed in an open field arena, and their movement was

tracked by automated software to measure total distance traveled.

Conditioned Place Preference (CPP): A three-chamber apparatus was used to assess the

rewarding properties of the drugs. Mice were conditioned with the drug in one chamber and

saline in another. The time spent in the drug-paired chamber was measured on the test day.

Clinical Trial Protocol: Ketamine for Treatment-Resistant
Depression (Representative)

Design: Double-blind, randomized, active placebo-controlled, crossover trial.
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Participants: Adults (18-65 years) with a diagnosis of major depressive disorder who have

failed to respond to at least two adequate antidepressant trials.

Procedure:

Washout Period: Taper and discontinue all psychotropic medications.

Infusion Day: Participants receive a 40-minute intravenous infusion of either ketamine (0.5

mg/kg) or an active placebo (e.g., midazolam).

Assessments: The primary outcome, typically the change in the Montgomery-Åsberg

Depression Rating Scale (MADRS) score, is assessed at baseline and at multiple time

points post-infusion (e.g., 24 hours, 72 hours, 7 days). Safety and tolerability are

monitored throughout.

Crossover: After a washout period (e.g., 2 weeks), participants who received placebo in

the first phase receive ketamine, and vice versa.

Conclusion
4-Chlorokynurenine and ketamine represent two distinct approaches to targeting the NMDA

receptor for the treatment of depression. While preclinical data for 4-Cl-KYN were promising,

suggesting a potential for rapid antidepressant effects without the adverse profile of ketamine,

these findings did not translate to efficacy in clinical trials for major depressive disorder.

Ketamine, despite its side effects and limitations, remains a valuable therapeutic option for

treatment-resistant depression due to its proven rapid and robust effects.

The divergent clinical outcomes of these two molecules underscore the complexities of

translating preclinical findings to human populations and highlight the nuanced role of different

NMDA receptor modulation strategies in the pathophysiology of depression. Future research

may continue to explore the therapeutic potential of glycine site antagonists, perhaps with

different pharmacokinetic properties or in different patient populations, while the development

of safer, ketamine-like antidepressants remains a high priority in psychiatric drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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